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molecular formula C14H11ClO2 B1593562 4-[(3-chlorobenzyl)oxy]benzaldehyde CAS No. 59067-43-5

4-[(3-chlorobenzyl)oxy]benzaldehyde

Cat. No. B1593562
M. Wt: 246.69 g/mol
InChI Key: QLYLREZHERJGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07649005B2

Procedure details

A 0.5 M solution of 1-bromomethyl-3-chloro-benzene (102.7 mg, 0.5 mmol) in acetone was added to a suspension of 4-hydroxy-benzaldehyde (67.2 mg, 0.55 mmol), K2CO3 (207.3 mg, 1.5 mmol) and KI (10.8 mg, 0.065 mmol) in acetone (7 ml). The reaction mixture was stirred for 2 hours at 70° C.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102.7 mg
Type
reactant
Reaction Step One
Quantity
67.2 mg
Type
reactant
Reaction Step One
Name
Quantity
207.3 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([Cl:9])[CH:4]=1.[OH:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[Cl:9][C:5]1[CH:4]=[C:3]([CH:8]=[CH:7][CH:6]=1)[CH2:2][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1 |f:2.3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
102.7 mg
Type
reactant
Smiles
BrCC1=CC(=CC=C1)Cl
Name
Quantity
67.2 mg
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
207.3 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Name
Quantity
7 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 hours at 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC=1C=C(COC2=CC=C(C=O)C=C2)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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